molecular formula C12H26N2 B169690 2-[(Dipropylamino)methyl]piperidine CAS No. 116881-79-9

2-[(Dipropylamino)methyl]piperidine

Cat. No.: B169690
CAS No.: 116881-79-9
M. Wt: 198.35 g/mol
InChI Key: JECMDTMOQOVPIU-UHFFFAOYSA-N
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Description

2-[(Dipropylamino)methyl]piperidine is a piperidine derivative featuring a dipropylaminomethyl (-CH₂-N(C₃H₇)₂) substituent on the piperidine ring. Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The addition of a dipropylamino group enhances the compound’s lipophilicity and basicity compared to simpler analogues like 2-(aminomethyl)piperidine.

Comparison with Similar Compounds

The following table compares 2-[(Dipropylamino)methyl]piperidine with structurally related piperidine derivatives and heterocycles, emphasizing differences in molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
This compound C₁₂H₂₇N₂ 199.36 Dipropylaminomethyl Pharmaceutical intermediate, ligand synthesis
2-(Aminomethyl)piperidine C₆H₁₄N₂ 114.20 Aminomethyl Laboratory reagent, precursor for functionalization
2-Propylpiperidine C₈H₁₇N 127.23 Propyl Solvent, base in organic reactions
4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one C₁₆H₂₅N₃O₂ 291.39 Dipropylaminoethyl-indolinone Process impurity in Ropinirole synthesis
2,6-Dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine C₂₂H₃₅N 313.52 Aromatic and branched alkyl groups Specialty chemical (exact use unspecified)

Key Observations:

Structural Flexibility vs. In contrast, 4-[2-(dipropylamino)ethyl]-indolin-2-one () incorporates a rigid indolinone core, limiting rotational freedom but enabling planar interactions in drug-receptor binding .

Lipophilicity and Basicity: The dipropylamino substituent increases lipophilicity (logP) compared to 2-(aminomethyl)piperidine, which may improve membrane permeability in drug candidates. The electron-donating propyl groups also elevate the amino group’s basicity (pKa ~10–11), influencing solubility and reactivity in acidic media .

Pharmaceutical Relevance: Compounds like 4-[2-(dipropylamino)ethyl]-indolin-2-one are controlled impurities in Ropinirole, a dopamine agonist, highlighting the role of dipropylamino motifs in neurologically active molecules. This suggests that this compound could serve as a precursor for similar therapeutics .

Synthetic Challenges: Bulky substituents (e.g., in 2,6-dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine) complicate purification due to reduced crystallinity. The target compound’s dipropylaminomethyl group may pose similar challenges, necessitating advanced chromatographic techniques .

Research Findings and Implications

  • The dipropylamino variant likely requires stringent handling protocols, including PPE and ventilation, to mitigate exposure risks .
  • Drug Development: The dipropylamino group’s presence in Ropinirole-related impurities underscores its metabolic stability and resistance to enzymatic degradation, a desirable trait in prolonged-action pharmaceuticals .
  • Material Science : Piperidine derivatives with aryl or branched alkyl groups () exhibit varied thermal stabilities and solubilities, guiding their selection in polymer or catalyst design.

Properties

CAS No.

116881-79-9

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C12H26N2/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12/h12-13H,3-11H2,1-2H3

InChI Key

JECMDTMOQOVPIU-UHFFFAOYSA-N

SMILES

CCCN(CCC)CC1CCCCN1

Canonical SMILES

CCCN(CCC)CC1CCCCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 170.1 g (1.0 mole) of 2-(chloromethyl)piperidine hydrochloride (M. Rink and H. G. Liem, Arch. Pharm. 292, 165-169 (1959)), 506 g (5.0 mole) of dipropylamine and 1.7 1 of dichloromethane were boiled under reflux for 3 hours, then evaporated in vacuo, and the residue was made alkaline with potassium hydroxide solution with external ice cooling. Exhaustive extraction with t-butyl methyl ether was carried out, and the combined extracts were washed twice with 100 ml of water each time, dried over sodium sulphate, and the solvent was removed by distillation in vacuo. The residue was fractionally distilled under water pump vacuum. Colourless oil of boiling point 108-114° C. (12 mm Hg ). Yield: 108.6 g (55% of theory).
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170.1 g
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506 g
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